molecular formula C20H22ClN3O3 B6424295 5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034470-11-4

5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B6424295
CAS RN: 2034470-11-4
M. Wt: 387.9 g/mol
InChI Key: XVRVOHLGOPVHSK-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic molecule that contains several functional groups and structural features . It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement and connectivity of its atoms. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule . The orientation of substituents can lead to different biological profiles of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Pyrimidines, for example, are known to undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. Factors such as the presence of the pyrrolidine ring and the specific substituents attached to it would influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Pyrimidine Scaffold Synthesis

The compound can be used as a core scaffold for the synthesis of functionalized pyrimidine systems . This involves reactions with a range of nitrogen-centered nucleophiles. However, the process can result in mixtures of products due to the activating effect of ring nitrogen and the steric influences of the chlorine atom .

Anti-Inflammatory Applications

Research has shown that pyrimidine derivatives can have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Pharmaceutical Applications

Highly functionalized pyrimidine derivatives are of great importance to the life-science industries . Many pyrimidine derivatives have been used for various medicinal applications .

Synthesis of 4-Amino Derivatives

The compound can be used in the synthesis of 4-amino derivatives . These derivatives can be isolated in acceptable yields using this methodology .

Inhibitors of NF-κB and AP-1

Some 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, which can be synthesized from related compounds, have been identified as inhibitors of NF-κB and AP-1 . These derivatives were found to inhibit both IL-2 and IL-8 levels .

Development of New Anti-Inflammatory Agents

Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Pyrrolidine derivatives are often used in drug discovery due to their wide range of potential biological activities .

Future Directions

Future research could explore the potential biological activities of this compound and similar structures. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-12-22-19(23-13-16)27-17-6-9-24(14-17)18(25)20(7-10-26-11-8-20)15-4-2-1-3-5-15/h1-5,12-13,17H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRVOHLGOPVHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

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